molecular formula C16H25N5O16P2 B12082870 GDP-glucose CAS No. 5750-57-2

GDP-glucose

Cat. No.: B12082870
CAS No.: 5750-57-2
M. Wt: 605.3 g/mol
InChI Key: MVMSCBBUIHUTGJ-LRJDVEEWSA-N
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Description

Guanosine diphosphate glucose (GDP-glucose) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoproteins. It is composed of guanosine diphosphate (GDP) linked to a glucose molecule. This compound serves as a glucose donor in various biochemical reactions, particularly in the synthesis of glycogen and other glucose-containing polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

GDP-glucose can be synthesized through enzymatic reactions involving guanosine triphosphate (GTP) and glucose-1-phosphate. The enzyme this compound pyrophosphorylase catalyzes the reaction, resulting in the formation of this compound and pyrophosphate .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overexpress the enzymes required for this compound synthesis. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of this compound .

Mechanism of Action

GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of this compound is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of this compound include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GDP-glucose

This compound is unique due to its specific role in the biosynthesis of glucose-containing polysaccharides and its involvement in various metabolic pathways. Unlike UDP-glucose and ADP-glucose, which are more commonly associated with the synthesis of glycogen and starch, this compound is specifically utilized in the synthesis of certain glycoproteins and glycolipids .

Properties

CAS No.

5750-57-2

Molecular Formula

C16H25N5O16P2

Molecular Weight

605.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11-,14-,15-/m1/s1

InChI Key

MVMSCBBUIHUTGJ-LRJDVEEWSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N

physical_description

Solid

Origin of Product

United States

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